molecular formula C31H28ClNO4 B15040586 2-Phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15040586
M. Wt: 514.0 g/mol
InChI Key: WTGKVODIAWBCMT-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structural features, which include a quinoline core, phenoxyethyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via an etherification reaction using phenol and an appropriate alkylating agent.

    Chlorophenyl Substitution: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using chlorobenzene and an acyl chloride.

    Final Coupling and Esterification: The final step involves coupling the synthesized intermediates and esterification to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl or chlorophenyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2-Phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of both phenoxyethyl and chlorophenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C31H28ClNO4

Molecular Weight

514.0 g/mol

IUPAC Name

2-phenoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C31H28ClNO4/c1-20-28(31(35)37-17-16-36-23-12-6-3-7-13-23)29(24-14-8-9-15-25(24)32)30-26(33-20)18-22(19-27(30)34)21-10-4-2-5-11-21/h2-15,22,29,33H,16-19H2,1H3

InChI Key

WTGKVODIAWBCMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)OCCOC5=CC=CC=C5

Origin of Product

United States

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